molecular formula C9H9ClO4 B2999953 Methyl 5-chloro-2-hydroxy-4-methoxybenzoate CAS No. 171826-80-5

Methyl 5-chloro-2-hydroxy-4-methoxybenzoate

Cat. No.: B2999953
CAS No.: 171826-80-5
M. Wt: 216.62
InChI Key: LAXDTJRDBCETGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-chloro-2-hydroxy-4-methoxybenzoate is a benzoate ester and a member of phenols. It is functionally related to salicylic acid . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

Methyl 5-chloro-2-hydroxy-4-methoxybenzoate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a tool in biochemical studies to understand enzyme interactions and metabolic pathways.

    Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals .

Safety and Hazards

The safety information for a similar compound, “Methyl 4-bromo-5-chloro-2-methoxybenzoate”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for “Methyl 5-chloro-2-hydroxy-4-methoxybenzoate” could involve further exploration of its potential uses in the synthesis of other compounds, given its use in the synthesis of N - p -methoxyphenylbenzimino- p -chloro- o -carbomethoxyphenyl ether and in the enantioselective synthesis of (+)-coriandrone A and B .

Preparation Methods

The preparation of methyl 5-chloro-2-hydroxy-4-methoxybenzoate involves several synthetic routes. One common method includes the reaction of methyl 4-acetamido-2-methoxybenzoate with N-chlorosuccinimide in N,N-dimethylformamide under heat insulation . This method is advantageous due to its high yield, low cost, and environmental friendliness.

Chemical Reactions Analysis

Methyl 5-chloro-2-hydroxy-4-methoxybenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of methyl 5-chloro-2-hydroxy-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, leading to altered metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 5-chloro-2-hydroxy-4-methoxybenzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

methyl 5-chloro-2-hydroxy-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXDTJRDBCETGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)O)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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